Furan-3,4-dicarbaldehyde
Overview
Description
Scientific Research Applications
Photocatalytic Synthesis Applications
Furan-3,4-dicarbaldehyde is employed in the synthesis of bioactive quinazolin-4(3H)-ones using furan-2-carbaldehydes as efficient green C1 building blocks. This process involves ligand-free photocatalytic C–C bond cleavage under visible light, utilizing N,O-tridentate copper complexes as photoinitiators. This method is noteworthy for not requiring protection of functional groups like hydroxyl, carboxyl, amide, or secondary amino groups (Yu et al., 2018).
Chemical Synthesis and Structure
This compound is central in the construction of complex chemical structures, such as furan-fused methano[11]annulenones. This is achieved through aldol condensation with other aldehydes, followed by successive condensations under specific conditions. Such synthetic pathways contribute significantly to the field of heterocyclic chemistry (Kuroda et al., 2009).
Synthesis of Complex Organic Molecules
Another notable application of this compound is in the development of new synthetic approaches towards complex organic molecules. For instance, it has been used in the synthesis of adriamycin, highlighting its utility in the creation of intricate organic compounds (Barton et al., 1980).
Catalytic Synthesis
The compound plays a role in catalytic synthesis, exemplified in the development of an air-stable cationic Co(III) catalyst for the synthesis of heterocycles like N-aryl-2H-indazoles and furans. These syntheses demonstrate the versatility of this compound in catalyzed C–H bond functionalizations (Hummel & Ellman, 2014).
Antibacterial Activity
Bi-hydrazones synthesized using this compound have shown promising antibacterial activities. This application is significant in the field of medicinal chemistry, where the creation of new antibacterial agents is a critical area of research (Tong-bin, 2013).
Enzyme-catalyzed Oxidation
In the context of biotechnology, this compound is involved in enzyme-catalyzed reactions, such as the oxidation of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid. This application is crucial for the production of biobased chemicals and polymers (Dijkman et al., 2014).
Properties
IUPAC Name |
furan-3,4-dicarbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O3/c7-1-5-3-9-4-6(5)2-8/h1-4H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZUNQVRNQWCBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CO1)C=O)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50472990 | |
Record name | Furan-3,4-dicarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50472990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7040-25-7 | |
Record name | Furan-3,4-dicarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50472990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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